2,5-dichloro-N-(9,10-dioxoanthracen-1-yl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dichloro-N-(9,10-dioxoanthracen-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11Cl2NO3/c22-11-8-9-16(23)15(10-11)21(27)24-17-7-3-6-14-18(17)20(26)13-5-2-1-4-12(13)19(14)25/h1-10H,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIVSWAGIYDZRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2,5 Dichloro N 9,10 Dioxoanthracen 1 Yl Benzamide
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 2,5-dichloro-N-(9,10-dioxoanthracen-1-yl)benzamide identifies the central amide bond as the most logical point for disconnection. This bond links the anthraquinone (B42736) core and the dichlorinated benzene (B151609) ring. Cleaving this C-N bond reveals two primary synthons: a nucleophilic amine attached to the anthraquinone structure and an electrophilic carbonyl group on the dichlorobenzoyl moiety.
These synthons correspond to two key precursor molecules: 1-aminoanthraquinone (B167232) and 2,5-dichlorobenzoyl chloride (or its parent carboxylic acid, 2,5-dichlorobenzoic acid). This straightforward disconnection simplifies the synthetic challenge into two parallel objectives: the synthesis of each precursor, followed by their condensation to form the target amide.
Precursor Synthesis and Functionalization Routes
The successful synthesis of the target compound is contingent on the efficient preparation of its two main precursors.
1-aminoanthraquinone is a crucial intermediate in the production of a wide range of anthraquinone dyes and serves as the foundational core for the target molecule. Several industrial and laboratory-scale methods exist for its synthesis.
One prevalent method involves the nitration of anthraquinone to yield 1-nitroanthraquinone (B1630840), followed by a selective reduction of the nitro group. Various reducing agents can be employed for this transformation. Another significant industrial route is the ammonolysis of 1-nitroanthraquinone at elevated temperatures. chemicalbook.com
An older, classical approach involves the sulfonation of anthraquinone using oleum, often in the presence of a mercury catalyst, to produce anthraquinone-1-sulfonic acid. This intermediate is then subjected to ammonolysis, where the sulfonic acid group is displaced by an amino group through reaction with ammonia (B1221849). However, the use of toxic mercury catalysts presents significant environmental challenges.
A comparison of common synthetic routes is presented below.
| Method | Starting Material | Key Steps | Advantages | Disadvantages |
| Nitration/Reduction | Anthraquinone | 1. Nitration to 1-nitroanthraquinone2. Reduction of the nitro group | High selectivity, avoids toxic catalysts | Requires handling of nitrating agents |
| Sulfonation/Ammonolysis | Anthraquinone | 1. Sulfonation to anthraquinone-1-sulfonic acid2. Ammonolysis | Established industrial process | Historically used toxic mercury catalysts |
| High-Temp Ammonolysis | 1-Nitroanthraquinone | Direct reaction with ammonia at high temperature | Efficient for industrial scale | Requires high-pressure and high-temperature equipment |
This table provides a summary of common synthetic routes to 1-aminoanthraquinone.
The second key precursor is an activated derivative of 2,5-dichlorobenzoic acid, typically 2,5-dichlorobenzoyl chloride. The synthesis of this precursor begins with the preparation of the corresponding carboxylic acid.
2,5-Dichlorobenzoic acid can be synthesized through various routes. One method involves the Friedel-Crafts acylation of p-dichlorobenzene with phosgene (B1210022) to form 2,5-dichlorobenzoyl chloride directly, which is then hydrolyzed to the carboxylic acid. chemicalbook.com Alternatively, 2,5-dichlorotoluene (B98588) can be oxidized to yield 2,5-dichlorobenzoic acid. chemicalbook.com
Once the carboxylic acid is obtained, it must be activated for the subsequent amidation reaction. The most common method for this activation is the conversion of the carboxylic acid to its corresponding acyl chloride. This is readily achieved by treating 2,5-dichlorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nbinno.com These reagents efficiently replace the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the highly reactive 2,5-dichlorobenzoyl chloride, which is ideal for amide bond formation. nbinno.com
Amide Bond Formation Techniques
The final and critical step in the synthesis is the formation of the amide bond between the two precursors.
The formation of the amide linkage between 1-aminoanthraquinone and 2,5-dichlorobenzoyl chloride is typically achieved through a nucleophilic acyl substitution reaction. A well-established method for this type of transformation is the Schotten-Baumann reaction. wikipedia.org In this procedure, the amine (1-aminoanthraquinone) is treated with the acyl chloride (2,5-dichlorobenzoyl chloride) in the presence of a base. wikipedia.orgorganic-chemistry.org
The reaction is often performed in an inert aprotic solvent, such as dichloromethane (B109758) (CH₂Cl₂), at a controlled temperature. mdpi.com A tertiary amine base, like triethylamine (B128534) (Et₃N) or pyridine, is added to the reaction mixture. mdpi.comjk-sci.com The role of the base is crucial; it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the condensation, preventing it from protonating the unreacted 1-aminoanthraquinone and rendering it non-nucleophilic. organic-chemistry.orgyoutube.com A synthesis analogous to that of the target compound, reacting 1-aminoanthraquinone with 2-methylbenzoyl chloride, proceeds with high yield under these conditions. mdpi.com
The efficiency and yield of the final condensation step are highly dependent on the reaction conditions. Optimization of these parameters is essential for maximizing product formation and minimizing impurities.
Key parameters for optimization include:
Temperature: The initial addition of the acyl chloride is often carried out at a low temperature (e.g., 0 °C) to control the exothermic reaction and prevent potential side reactions. mdpi.com The reaction may then be allowed to warm to room temperature to ensure completion. mdpi.com
Base: The choice and stoichiometry of the base are critical. A slight excess of the base is typically used to ensure complete neutralization of the HCl byproduct. Organic bases like triethylamine are preferred due to their solubility in common organic solvents and their non-nucleophilic nature. jk-sci.com
Solvent: The solvent must be inert to the reactants and capable of dissolving both the amine precursor and the intermediate species. Dichloromethane is a common choice for this type of acylation. mdpi.com
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is necessary to determine the optimal reaction time, ensuring the starting materials have been fully consumed. In similar syntheses, extended reaction times of up to 24 hours have been employed. mdpi.com
Careful control of these variables in a Schotten-Baumann-type reaction allows for the high-yield and selective synthesis of the target compound, this compound.
| Parameter | Condition/Reagent | Purpose |
| Amine | 1-Aminoanthraquinone | Nucleophile |
| Acylating Agent | 2,5-Dichlorobenzoyl chloride | Electrophile |
| Base | Triethylamine (Et₃N) | HCl Scavenger |
| Solvent | Dichloromethane (CH₂Cl₂) | Inert reaction medium |
| Temperature | 0 °C to Room Temperature | Control reaction rate, prevent side reactions |
| Reaction Time | ~24 hours | Ensure reaction completion |
This table summarizes typical optimized conditions for the final amide bond formation step based on analogous reactions.
Advanced Purification and Isolation Procedures
Following the synthesis of this compound, achieving a high degree of purity is paramount for its intended applications. While traditional methods like recrystallization from solvent mixtures such as dichloromethane and hexane (B92381) can be effective, more advanced techniques offer superior resolution and efficiency, particularly for removing closely related impurities. mdpi.com
High-Performance Liquid Chromatography (HPLC) stands as a powerful tool for the purification of complex organic molecules. For compounds with structural similarities to N-(9,10-dioxoanthracen-1-yl)benzamide derivatives, a scalable liquid chromatography method can be developed for the isolation of impurities in preparative separation. sielc.com For mass spectrometry compatible applications, formic acid can be used as a modifier in the mobile phase. sielc.com The use of smaller 3 µm particle columns is also an option for fast UPLC applications. sielc.com
Supercritical Fluid Chromatography (SFC) has emerged as a greener and often faster alternative to traditional HPLC. Utilizing supercritical carbon dioxide as the primary mobile phase, SFC significantly reduces the consumption of organic solvents. researchgate.net For the separation of aromatic amides, various stationary phases can be employed, with the choice depending on the specific impurities present. The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and faster separations compared to HPLC. chromatographyonline.comresearchgate.net The selection of an appropriate co-solvent and the optimization of backpressure are crucial parameters in developing an effective SFC purification method. chemrxiv.org
A comparative overview of these advanced purification techniques is presented in the table below.
| Purification Technique | Principle | Advantages | Key Parameters to Optimize |
| Preparative HPLC | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | High resolution, well-established, applicable to a wide range of compounds. | Stationary phase, mobile phase composition, gradient, flow rate, sample loading. lcms.czgoogle.com |
| Supercritical Fluid Chromatography (SFC) | Differential partitioning using a supercritical fluid as the mobile phase. | Reduced solvent consumption, faster separations, lower backpressure, considered a "green" technique. | Co-solvent identity and percentage, backpressure, temperature, stationary phase. researchgate.netchromatographyonline.comresearchgate.net |
Advanced Spectroscopic and Structural Elucidation of 2,5 Dichloro N 9,10 Dioxoanthracen 1 Yl Benzamide
X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing
Analysis of Molecular Geometry and Interatomic Distances
The geometry of the benzamide (B126) portion of the molecule is expected to be influenced by the electronic effects of the chlorine substituents and the steric hindrance between the aromatic rings. The amide linkage (-CO-NH-) typically exhibits a planar conformation due to the delocalization of the nitrogen lone pair into the carbonyl group.
In a computational study of N-(2,4-Dichlorophenyl)benzamide, the optimized geometrical parameters were reported to be in good agreement with experimental values for similar compounds. orientjchem.org Based on this, the following interatomic distances for the dichlorobenzamide moiety of the target compound can be anticipated:
| Bond | Expected Bond Length (Å) |
|---|---|
| C=O | ~1.23 |
| C-N (amide) | ~1.35 |
| N-H | ~1.01 |
| C-Cl | ~1.74 |
| C-C (aromatic) | ~1.39 - 1.41 |
Investigation of Intermolecular Interactions and Supramolecular Assembly
The solid-state packing and supramolecular assembly of 2,5-dichloro-N-(9,10-dioxoanthracen-1-yl)benzamide are governed by a variety of non-covalent interactions. While a specific crystal structure is not available, insights can be drawn from related N-anthracenylbenzamides and chloro-substituted aromatic compounds.
A primary interaction driving the assembly is expected to be hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen (either from the amide or the quinone) of a neighboring molecule. In the crystal structure of N-(ferrocenylmethyl)anthracene-9-carboxamide, a principal amide-amide interaction with an N···O distance of 2.910 (2) Å was observed, forming chains of molecules. nih.gov Similar N-H···O=C hydrogen bonds are anticipated to be a key feature in the supramolecular structure of the title compound.
The interplay of these various intermolecular forces—hydrogen bonding, π-π stacking, and halogen bonding—would result in a complex and stable three-dimensional supramolecular architecture.
Vibrational Spectroscopy (IR, Raman) for Characteristic Functional Group Identification
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. While the complete experimental spectra for this compound are not published, the characteristic vibrational modes can be assigned by analyzing its constituent parts: the 9,10-anthraquinone core and the 2,5-dichlorobenzamide (B1294676) moiety.
Infrared (IR) Spectroscopy:
The IR spectrum is expected to be dominated by strong absorptions from the carbonyl groups and the amide linkage. For the similar compound N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide, characteristic IR peaks were observed at 1690 cm⁻¹ and 1662 cm⁻¹, which can be attributed to the symmetric and asymmetric stretching vibrations of the quinone and amide carbonyl groups, respectively. mdpi.com A broad band around 3424 cm⁻¹ in the same compound corresponds to the N-H stretching vibration. mdpi.com
Raman Spectroscopy:
The Raman spectrum of 9,10-anthraquinone powder has been studied, and several characteristic bands have been identified. aip.orgresearchgate.net These bands, arising from the vibrations of the fused ring system and the carbonyl groups, are expected to be present in the Raman spectrum of the title compound. Computational studies on dihydroxyanthraquinones have aided in the assignment of these modes. nsf.govrice.edu
A computational study on N-(2,4-Dichlorophenyl)benzamide provides theoretical vibrational wavenumbers for the dichlorobenzamide part. orientjchem.org The C=O stretching vibration was calculated to be around 1749 cm⁻¹, while the N-H stretching mode was predicted at 3489 cm⁻¹. orientjchem.org The C-Cl stretching vibrations are expected in the region of 750-700 cm⁻¹. orientjchem.org
The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|
| N-H Stretch | ~3420 | IR |
| C=O Stretch (Quinone & Amide) | ~1690 - 1660 | IR, Raman |
| Aromatic C=C Stretch | ~1600 - 1450 | IR, Raman |
| C-N Stretch (Amide) | ~1250 | IR |
| C-Cl Stretch | ~750 - 700 | IR, Raman |
Electronic Absorption and Emission Spectroscopy for Electronic Structure Analysis
The electronic properties of this compound are primarily determined by the extensive π-conjugated system of the anthraquinone (B42736) core, which is further modulated by the attached dichlorobenzamide group.
Electronic Absorption (UV-Vis) Spectroscopy:
The UV-Vis spectrum of anthraquinone derivatives typically shows multiple absorption bands corresponding to π → π* and n → π* electronic transitions. nih.gov The π → π* transitions, which are generally more intense, occur in the UV region (220–350 nm), while the weaker n → π* transition, involving the non-bonding electrons of the carbonyl oxygens, appears at longer wavelengths, often extending into the visible region (~400 nm). nih.gov
The introduction of an amino-linkage at the 1-position of the anthraquinone ring generally leads to a bathochromic (red) shift of the absorption bands due to the electron-donating nature of the nitrogen atom, which extends the conjugation. This results in an intramolecular charge transfer (ICT) character for the lowest energy absorption band. The presence of the electron-withdrawing dichlorobenzoyl group attached to the nitrogen may slightly modulate the energy of this ICT band.
| Electronic Transition | Expected Absorption Region (nm) | Characteristics |
|---|---|---|
| π → π | 220 - 350 | High molar absorptivity |
| n → π | ~400 | Low molar absorptivity, often appears as a shoulder |
| Intramolecular Charge Transfer (ICT) | >400 | Solvent-dependent, broad band |
Emission (Fluorescence) Spectroscopy:
Many anthraquinone derivatives exhibit fluorescence, although the quantum yields can be low. Theoretical studies on 1-(acylamino)anthraquinones suggest that fluorescence quenching can occur due to a twisting of the acylamino group in the excited state, leading to a non-radiative decay pathway. nih.govacs.org This process involves a barrierless twist, and the subsequent intersystem crossing to a triplet state can compete with fluorescence emission. nih.govacs.org
The emission spectrum is expected to be a mirror image of the lowest energy absorption band and will likely show a significant Stokes shift. The position and intensity of the fluorescence are expected to be sensitive to solvent polarity, which is characteristic of molecules with a significant charge transfer character in their excited state. While specific emission data for the title compound is not available, it is predicted that it may exhibit weak fluorescence, with the possibility of phosphorescence at low temperatures. nih.govacs.org
Theoretical and Computational Chemistry Studies of 2,5 Dichloro N 9,10 Dioxoanthracen 1 Yl Benzamide
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
There is no specific published data from quantum chemical calculations for 2,5-dichloro-N-(9,10-dioxoanthracen-1-yl)benzamide. The following subsections outline the types of analyses that would be conducted in such a study, though no specific results are available for this compound.
A geometrical optimization study would determine the most stable three-dimensional structure of the molecule by finding the minimum energy conformation. This analysis would provide detailed information on bond lengths, bond angles, and dihedral angles. Conformational analysis would explore different spatial arrangements of the molecule and their relative energies.
Analysis of the electronic structure would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. For the broader class of anthraquinone (B42736) derivatives, DFT has been used to establish relationships between the LUMO energy and reduction potential.
An Electrostatic Potential Surface (EPS) map would illustrate the charge distribution across the molecule. This mapping helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insights into potential sites for intermolecular interactions.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
No specific molecular dynamics simulation studies for this compound have been reported. The subsections below describe the typical focus of such simulations.
MD simulations would be employed to study the dynamic behavior of the molecule over time, including its flexibility and conformational changes in various solvent environments. This would provide a deeper understanding of how the molecule behaves in a non-static, more realistic setting.
These simulations would also be used to analyze the specific non-covalent interactions, such as hydrogen bonds and van der Waals forces, between this compound and surrounding molecules, be it a solvent or a biological substrate. Studies on other heterocyclic derivatives of anthraquinone have used molecular dynamics to reveal stable binding modes within active sites of proteins.
Prediction of Spectroscopic Properties (e.g., UV-Vis, Fluorescence)
The spectroscopic properties of this compound, a molecule integrating the chromophoric 9,10-anthraquinone core with a substituted benzamide (B126) group, can be effectively predicted using computational chemistry methods. Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used quantum chemical tool for forecasting the electronic absorption (UV-Vis) and emission (fluorescence) spectra of organic molecules of intermediate size. nih.gov The accuracy of these predictions is highly dependent on the choice of the functional and basis set used in the calculations. nih.govacs.org Studies on a wide range of anthraquinone derivatives have demonstrated that hybrid functionals such as PBE0 and B3LYP often provide the most accurate reproduction of experimental maximum absorption wavelengths (λmax). researchgate.net
The UV-Vis absorption spectrum of this compound is expected to be dominated by electronic transitions within the extended π-conjugated system of the anthraquinone moiety. The primary absorption bands would likely correspond to π→π* and n→π* transitions. The introduction of the 2,5-dichlorobenzamide (B1294676) substituent at the 1-position is anticipated to modulate these transitions, potentially causing a bathochromic (red-shift) or hypsochromic (blue-shift) effect on the λmax compared to the unsubstituted 1-aminoanthraquinone (B167232) precursor. Intramolecular hydrogen bonding between the amide proton and the adjacent carbonyl group on the anthraquinone ring could further influence the electronic structure and, consequently, the absorption spectrum. nih.gov
Computational simulations using TD-DFT can provide detailed insights into these properties. By calculating the vertical excitation energies and corresponding oscillator strengths, a theoretical UV-Vis spectrum can be generated. researchgate.net These calculations can identify the specific molecular orbitals involved in the primary electronic transitions, such as the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition.
Similarly, the fluorescence properties can be investigated computationally. Following geometry optimization of the first excited state (S₁), the energy of the emission transition back to the ground state (S₀) can be calculated to predict the fluorescence wavelength. rsc.org The photophysical properties of related N-aryl naphthalimides, another class of polycyclic aromatic compounds, have been studied to understand mechanisms like Excited State Intramolecular Proton Transfer (ESIPT), which can lead to dual emission, although this is not necessarily expected for the target compound. nih.gov A theoretical investigation would clarify the potential for fluorescence and predict its characteristics.
Table 1: Predicted Spectroscopic Properties of this compound using TD-DFT (PBE0/6-31+G(d)) in Acetonitrile
| Property | Predicted Value | Major Contribution |
| λmax, abs (nm) | 485 | HOMO → LUMO (π→π*) |
| Oscillator Strength (f) | 0.21 | |
| λmax, flu (nm) | 550 | LUMO → HOMO |
| Stokes Shift (nm) | 65 |
Note: The data in this table are hypothetical and serve as an illustrative example of the results that would be obtained from a TD-DFT calculation. The values are based on typical results for substituted aminoanthraquinones.
Computational Design and Virtual Screening for Non-Biological Applications
The structural framework of this compound, featuring a redox-active anthraquinone core and tunable peripheral substituents, makes it an interesting candidate for various non-biological applications, particularly in the field of organic materials science. Anthraquinone derivatives have been identified as promising lead structures for applications in organic electronics, such as cathodes for rechargeable batteries and components of organic light-emitting diodes (OLEDs). nih.govrsc.org Computational design and high-throughput virtual screening (HTVS) are indispensable tools for exploring the potential of this molecule and for guiding the synthesis of new derivatives with optimized properties. rsc.org
A virtual screening workflow to assess the suitability of this compound and its analogues for a specific application, such as an n-type semiconductor in organic solar cells, would typically involve several stages. nih.gov First, a virtual library of candidate molecules would be generated by systematically modifying the substitution pattern on both the benzamide and anthraquinone rings. Key electronic properties that govern material performance, such as the HOMO and LUMO energy levels, the HOMO-LUMO gap, electron affinity, and reorganization energy, would then be calculated for each molecule in the library using DFT. rsc.org These properties determine the charge injection/transport capabilities and the open-circuit voltage in a solar cell device.
By establishing target values for these key performance indicators, the virtual library can be filtered to identify the most promising candidates. nih.gov For instance, materials with low LUMO energy levels are desirable for efficient electron transport in n-type semiconductors. Molecules that pass these computational filters can then be prioritized for synthesis and experimental characterization, significantly accelerating the materials discovery process. This in silico approach allows for the rational design of materials with tailored electronic and optical properties, leveraging the structure-property relationships elucidated through computation. researchgate.net
Table 2: Illustrative Virtual Screening Data for Non-Biological Applications (Organic Electronics)
| Compound ID | Substituent Modification | LUMO (eV) | HOMO (eV) | HOMO-LUMO Gap (eV) |
| Parent | This compound | -3.55 | -6.20 | 2.65 |
| Mod-01 | Replace -Cl with -CN on benzamide ring | -3.80 | -6.35 | 2.55 |
| Mod-02 | Replace -Cl with -F on benzamide ring | -3.50 | -6.22 | 2.72 |
| Mod-03 | Add -NO₂ group at position 4 of anthraquinone | -3.95 | -6.50 | 2.55 |
| Mod-04 | Replace benzamide with thiophene-carboxamide | -3.60 | -6.10 | 2.50 |
Note: The data in this table are hypothetical examples intended to illustrate the output of a virtual screening study. The values represent trends expected upon the introduction of electron-withdrawing or other functional groups.
Chemical Reactivity and Derivatization Studies of 2,5 Dichloro N 9,10 Dioxoanthracen 1 Yl Benzamide
Regioselective Modifications at the Benzamide (B126) Moiety
The 2,5-dichlorobenzamide (B1294676) portion of the molecule presents opportunities for regioselective modifications. The chlorine atoms activate the benzene (B151609) ring towards nucleophilic aromatic substitution, while the amide group can direct metalation reactions.
Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic rings. In benzamides, the amide group can act as a directed metalation group (DMG), guiding the deprotonation of a specific ortho proton. For a 2,5-dichlorobenzamide system, metalation would be expected to occur at the 6-position, which is ortho to the amide and flanked by a chlorine atom. This regioselectivity is driven by the formation of a stable six-membered ring intermediate involving the lithium agent, the amide oxygen, and the nitrogen atom. Subsequent quenching with an electrophile would introduce a new substituent at this position.
The following table outlines potential electrophiles that could be used to functionalize the 6-position of the benzamide ring following a directed ortho-metalation.
| Electrophile | Reagent Example | Resulting Functional Group |
| Alkyl halide | CH₃I | Methyl |
| Carbonyl compound | (CH₃)₂CO | Hydroxyisopropyl |
| Carbon dioxide | CO₂ | Carboxylic acid |
| Disulfide | (CH₃S)₂ | Methylthio |
| Iodine | I₂ | Iodo |
Functional Group Transformations on the Anthraquinone (B42736) Core
The anthraquinone core is a robust aromatic system, but it can undergo a variety of functional group transformations, particularly when activating or directing groups are present. The development of methods to introduce new functionalities to the anthraquinone skeleton is crucial for synthesizing novel compounds. researchgate.net The electron-withdrawing nature of the carbonyl groups influences the reactivity of the anthraquinone rings, often making modifications challenging without specific reaction conditions. researchgate.net
One common transformation for aminoanthraquinones is diazotization of the amino group, followed by substitution. For 1-aminoanthraquinone (B167232) derivatives, the amino group can be converted to a diazonium salt, which can then be replaced by a range of other functional groups. This provides a versatile method for introducing diversity at the 1-position of the anthraquinone core.
Another potential transformation is the reductive removal of the amino group, which can be achieved by diazotization followed by reduction. google.com This would yield an anthraquinone derivative without the nitrogen linkage, providing a scaffold for further modifications.
The following table summarizes potential transformations originating from the 1-amino group of the anthraquinone core.
| Reaction | Reagents | Resulting Moiety at Position 1 |
| Sandmeyer Reaction | NaNO₂, HCl; CuCl | Chloroanthraquinone |
| Sandmeyer Reaction | NaNO₂, HCl; CuBr | Bromoanthraquinone |
| Sandmeyer Reaction | NaNO₂, HCl; CuCN | Cyanoanthraquinone |
| Schiemann Reaction | NaNO₂, HBF₄; Heat | Fluoroanthraquinone |
| Hydroxylation | NaNO₂, H₂SO₄, H₂O; Heat | Hydroxyanthraquinone |
Halogen Chemistry: Substitution and Exchange Reactions
The two chlorine atoms on the benzamide ring are potential sites for nucleophilic aromatic substitution (SNAr) and halogen exchange reactions. Aromatic rings bearing electron-withdrawing groups are more susceptible to nucleophilic attack. acs.org The amide functionality, along with the chlorine atoms themselves, contributes to the electron-deficient nature of the benzamide ring, facilitating such reactions.
In a nucleophilic aromatic substitution reaction, a nucleophile replaces a halide on the aromatic ring. acs.org The rate of these reactions is influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as alkoxides, thiolates, and amines, can displace the chlorine atoms, particularly at elevated temperatures.
Halogen exchange reactions, such as the Finkelstein reaction, involve the replacement of one halogen with another. savemyexams.com While classic Finkelstein reactions are typically for alkyl halides, aromatic versions can be achieved, often with the use of catalysts like copper(I) iodide. savemyexams.com For instance, treatment with potassium iodide in the presence of a suitable catalyst could potentially replace one or both chlorine atoms with iodine. Conversely, fluorination could be achieved using a fluoride (B91410) source like potassium fluoride in a polar aprotic solvent. nih.gov
The table below lists potential nucleophiles and the expected substitution products on the dichlorobenzamide moiety.
| Nucleophile | Reagent Example | Potential Product Moiety |
| Alkoxide | NaOCH₃ | Methoxy |
| Thiolate | NaSCH₃ | Methylthio |
| Amine | NH₃ | Amino |
| Cyanide | NaCN | Cyano |
| Iodide (Halogen Exchange) | KI, CuI | Iodo |
| Fluoride (Halogen Exchange) | KF | Fluoro |
Redox Chemistry of the Anthraquinone System
The anthraquinone core is a well-known redox-active system, capable of undergoing reversible two-electron reduction. nih.gov This property is central to the electrochemical behavior of many anthraquinone derivatives. The reduction proceeds in two single-electron steps, first forming a radical anion (semiquinone) and then a dianion. conicet.gov.ar
The redox potential of the anthraquinone system can be significantly influenced by the nature and position of substituents on the aromatic rings. nih.gov Electron-donating groups generally lower the reduction potential, making the molecule easier to reduce, while electron-withdrawing groups have the opposite effect. In the case of 2,5-dichloro-N-(9,10-dioxoanthracen-1-yl)benzamide, the electron-withdrawing nature of the dichlorobenzamide group attached to the 1-position would be expected to make the anthraquinone core more difficult to reduce compared to unsubstituted 1-aminoanthraquinone.
Electrochemical techniques such as cyclic voltammetry can be used to study the redox behavior of anthraquinone derivatives. googleapis.comchemguide.co.uk These studies provide valuable information about the reduction potentials and the stability of the reduced species. The specific redox potential of this compound would need to be determined experimentally, but it can be predicted to be influenced by the electronic effects of the substituent.
The following table illustrates the general redox transformations of the anthraquinone core.
| Species | Number of Electrons Transferred | Oxidation State |
| Anthraquinone | 0 | Oxidized |
| Semiquinone Radical Anion | 1 | Partially Reduced |
| Dianion | 2 | Fully Reduced |
Exploration of Metal-Catalyzed C-H Bond Functionalization Potential
The structure of this compound incorporates features that make it a candidate for directing metal-catalyzed C-H bond functionalization reactions. This approach allows for the direct conversion of C-H bonds into new chemical bonds, offering a more atom-economical and efficient synthetic route compared to traditional methods that require pre-functionalized substrates.
The amide nitrogen and the carbonyl oxygen of the anthraquinone at the 9-position are positioned to act as a bidentate directing group. This N,O-bidentate chelation can coordinate to a transition metal catalyst and direct it to a specific C-H bond within the molecule. The formation of a stable five- or six-membered metallacycle is a key aspect of this type of catalysis. In the case of this compound, the N,O-bidentate system could potentially direct the functionalization of the C-H bond at the 2-position of the anthraquinone ring or the C-H bond at the 6-position of the benzamide ring.
Chelation-assisted C-H activation has been extensively studied, with palladium being a commonly used catalyst. The reaction typically proceeds through the formation of a palladacycle intermediate. For N-aryl benzamides, this strategy has been employed to achieve ortho-C-H functionalization of the benzamide ring. The specific regioselectivity between the anthraquinone and benzamide moieties would depend on factors such as the stability of the resulting metallacycle and the electronic properties of the respective C-H bonds.
The potential for such chelation-assisted reactivity opens up a wide range of possible transformations, including arylation, alkenylation, and alkylation, at the directed C-H position. The following table provides examples of potential palladium-catalyzed C-H functionalization reactions that could be explored with this compound.
| Reaction Type | Coupling Partner | Potential Product |
| Arylation | Phenylboronic acid | Phenylated derivative |
| Alkenylation | Styrene | Styrenylated derivative |
| Alkylation | Methyl iodide | Methylated derivative |
Applications in Materials Science and Technology
Dye and Pigment Chemistry
Chromophoric Properties and Colorfastness
No specific data is available for the chromophoric properties and colorfastness of 2,5-dichloro-N-(9,10-dioxoanthracen-1-yl)benzamide.
Application in Textile Dyeing and Coating Materials
There is no documented application of this compound in textile dyeing and coating materials in the reviewed literature.
Organic Semiconductor and Optoelectronic Devices
Charge Transport Characteristics
Research on the charge transport characteristics of this compound has not been found in the public domain.
Integration into Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
There is no available information on the integration of this compound into OLEDs or OFETs.
Advanced Sensors and Probes (Non-Biological)
No studies detailing the application of this compound as an advanced non-biological sensor or probe are currently available.
Chemo-sensing Mechanisms (e.g., Metal Ion Detection, Anion Sensing)
No information available.
Chromogenic and Fluorogenic Sensing Platforms
No information available.
Catalysis and Catalyst Support Materials
No information available.
Role as Ligands in Homogeneous Catalysis
No information available.
Immobilization for Heterogeneous Catalytic Systems
No information available.
Structure Property Relationship Spr Studies of 2,5 Dichloro N 9,10 Dioxoanthracen 1 Yl Benzamide and Its Analogs
Influence of Chlorine Substituents on Electronic and Optical Properties
The presence and positioning of chlorine atoms on the benzamide (B126) ring of 2,5-dichloro-N-(9,10-dioxoanthracen-1-yl)benzamide profoundly impact its electronic and optical properties. As electron-withdrawing groups, chlorine atoms modulate the electron density distribution within the molecule, which in turn affects its energy levels and interaction with light.
The optical properties, particularly the absorption of light in the UV-visible range, are also sensitive to the substitution pattern. The color of anthraquinone-based dyes can be fine-tuned by the strategic placement of electron-donating or electron-withdrawing substituents. These substituents can influence the intramolecular charge transfer (ICT) characteristics of the molecule. In the case of this compound, the chlorine atoms on the benzoyl moiety are expected to modulate the ICT from the anthraquinone (B42736) core to the benzamide fragment, thereby influencing the position and intensity of the absorption bands. Theoretical calculations on similar systems have shown that such substitutions can lead to shifts in the maximum absorption wavelength (λmax).
Impact of Benzamide Linkage on Molecular Conformation and Reactivity
The conformation of N-aryl amides is influenced by the electronic and steric interactions between the aromatic rings and the amide group. X-ray crystallographic studies of related N-substituted benzamides reveal that the dihedral angle between the plane of the aromatic ring and the amide plane is a critical parameter. mdpi.com In many N-aryl-N-(2-oxo-2-arylethyl) benzamides, a twisted conformation is observed. mdpi.com For this compound, steric hindrance between the ortho-chloro substituent on the benzamide ring and the hydrogen atom at the 8-position of the anthraquinone core, as well as potential intramolecular hydrogen bonding between the amide proton and the adjacent quinone oxygen, will significantly influence the preferred conformation. This conformation, in turn, affects intermolecular interactions, such as π-π stacking, in the solid state.
The reactivity of the molecule is also influenced by the benzamide group. The synthesis of a related compound, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide, was achieved by reacting 1-aminoanthraquinone (B167232) with 2-methylbenzoyl chloride. mdpi.com This highlights the reactivity of the amino group at the 1-position of the anthraquinone core towards acylation. The amide bond itself can participate in chemical reactions, although it is generally stable. The presence of the N,O-bidentate directing group in such structures makes them potentially suitable for metal-catalyzed C-H bond functionalization reactions. mdpi.com
Role of the Anthraquinone Core in Overall Molecular Behavior
The anthraquinone core is the central and defining feature of this compound, dictating many of its fundamental properties. This planar, aromatic dione (B5365651) system is known for its chemical stability, redox activity, and chromophoric nature.
The extended π-conjugated system of the anthraquinone moiety is responsible for the compound's characteristic color and its ability to absorb light in the visible region. The electronic transitions within this core are of π → π* and n → π* character. The energy of these transitions, and thus the absorption spectrum, is modulated by the substituents on the anthraquinone ring and the attached benzamide group.
A key feature of the anthraquinone core is its reversible two-electron reduction to the corresponding hydroquinone. This redox behavior is central to many of its applications. The redox potential of this process is sensitive to the electronic nature of the substituents. Electron-withdrawing groups, such as the benzamide group and the chlorine atoms on it, are expected to increase the redox potential, making the compound a better electron acceptor. sdu.dk Studies on 1-aminoanthraquinone derivatives have shown that the reduction process is a key electrochemical characteristic. researchgate.net
The reactivity of the anthraquinone core is generally characterized by its propensity to undergo reduction and its relative resistance to electrophilic substitution. The positions on the anthraquinone ring exhibit different reactivities, with the 1, 4, 5, and 8 positions being particularly susceptible to nucleophilic substitution in certain derivatives.
Design Principles for Modulating Specific Material Properties (e.g., Absorption Wavelength, Redox Potential)
The modular nature of this compound allows for the systematic tuning of its material properties through targeted chemical modifications. The following principles can guide the design of new analogs with specific characteristics:
Tuning Absorption Wavelength: To shift the absorption maximum to longer wavelengths (bathochromic shift), one could introduce electron-donating groups onto the anthraquinone core, particularly at the 4-position, to enhance the intramolecular charge transfer. Conversely, introducing stronger electron-withdrawing groups on the benzamide ring could also modulate the absorption spectrum. The choice and position of substituents are critical, as demonstrated by the different spectral properties of various substituted anthraquinones.
Modulating Redox Potential: The redox potential can be systematically adjusted by altering the electronic properties of the substituents. To increase the redox potential (making the compound easier to reduce), one can introduce more or stronger electron-withdrawing groups on either the anthraquinone or the benzamide moiety. sdu.dk For instance, replacing the chlorine atoms with trifluoromethyl groups would be expected to further increase the redox potential. Conversely, introducing electron-donating groups would lower the redox potential.
The following table summarizes the expected effects of different substituents on the properties of the parent N-(9,10-dioxoanthracen-1-yl)benzamide scaffold, based on general principles of physical organic chemistry and findings from related compounds.
| Modification | Substituent Type | Position | Expected Effect on Absorption Wavelength (λmax) | Expected Effect on Redox Potential (E1/2) |
| Benzamide Ring | Electron-withdrawing (e.g., -NO2, -CF3) | 2, 4, 5, or 6 | Hypsochromic or Bathochromic shift (depending on ICT) | Increase |
| Benzamide Ring | Electron-donating (e.g., -OCH3, -N(CH3)2) | 2, 4, 5, or 6 | Bathochromic shift | Decrease |
| Anthraquinone Core | Electron-donating (e.g., -NH2, -OH) | 4- or 5-position | Significant Bathochromic shift | Decrease |
| Anthraquinone Core | Electron-withdrawing (e.g., -Cl, -Br) | 2-, 3-, 6-, or 7-position | Hypsochromic shift | Increase |
By applying these design principles, it is possible to create a library of this compound analogs with a wide range of electronic and optical properties, suitable for various advanced material applications.
Future Directions and Emerging Research Avenues
Exploration of Novel and Sustainable Synthetic Pathways
The future synthesis of 2,5-dichloro-N-(9,10-dioxoanthracen-1-yl)benzamide and related compounds is trending towards "green" chemistry principles. Researchers are exploring protocols that utilize aqueous media, reducing the reliance on volatile and hazardous organic solvents. researchgate.net The development of novel catalytic systems, including photocatalysis, is a promising avenue to enhance reaction efficiency and selectivity under milder conditions. rsc.org A key goal is to refine the synthesis of the anthraquinone (B42736) framework and the subsequent amidation by minimizing waste, improving energy efficiency, and utilizing renewable resources, moving away from traditional, often harsh, synthetic methods. beilstein-journals.org
Development of Advanced Spectroscopic and Imaging Techniques for Characterization
A comprehensive understanding of this compound relies on sophisticated characterization methods. Future research will increasingly integrate a suite of advanced spectroscopic techniques, such as polarized UV-visible spectroscopy and time-resolved spectroscopy, to probe the compound's photophysical properties in detail. rsc.orgnih.gov A significant emerging trend is the synergy between experimental data from methods like FT-IR, Raman, and NMR, and high-level computational calculations, such as Density Functional Theory (DFT). tandfonline.comnih.gov This combined approach allows for a more accurate assignment of spectral features and provides a deeper understanding of the molecule's electronic structure and behavior in various environments, such as within liquid crystal hosts. whiterose.ac.uk
Integration into Next-Generation Functional Materials and Devices
The unique electronic and structural properties of the anthraquinone core make this compound a compelling candidate for incorporation into advanced functional materials.
Organic Electronics: Research is actively exploring anthraquinone derivatives for applications in molecular electronics and as redox-active components in organic batteries, potentially anchored to conductive substrates like graphene. researchgate.netrsc.org
Intelligent Materials: There is growing interest in using these compounds in polymer composites and as components in "intelligent" packaging, where color changes can indicate alterations in environmental conditions or food quality. mdpi.comnih.gov
Sensing and Supramolecular Chemistry: The anthraquinone amide structure is a versatile platform for designing chemosensors capable of detecting specific ions through colorimetric or fluorescent responses. pcbiochemres.comresearchgate.net Furthermore, these molecules can be used as building blocks in supramolecular chemistry to form complex, ordered structures like nanosheets and chiral aggregates through controlled self-assembly. rsc.org
| Potential Application Area | Enabling Properties of Anthraquinone Core | Research Focus |
| Organic Batteries | Reversible redox activity, structural stability. | Functionalization on graphene to prevent dissolution and improve conductivity. rsc.org |
| Intelligent Packaging | Environmentally sensitive chromophore. | Integration into polymer films to act as degradation or pH indicators. nih.gov |
| Chemosensors | Ability to interact with analytes, leading to optical changes. | Design of derivatives with specific binding sites for target ions. researchgate.netscispace.com |
| Liquid Crystal Displays | Rigid, anisotropic molecular shape. | Use as guest dyes in nematic liquid crystal hosts for enhanced display properties. rsc.orgmdpi.com |
Deeper Theoretical Insights into Structure-Function Correlations and Predictive Modeling
Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of functional molecules. For compounds like this compound, theoretical modeling offers profound insights:
Predictive Screening: Cost-effective methods like semi-empirical density functional tight binding (DFTB) can be used for large-scale virtual screening to predict properties like electrochemical potentials, identifying promising candidates for specific applications before undertaking costly synthesis. rsc.org
Mechanism and Property Elucidation: DFT and molecular dynamics simulations are used to understand intermolecular forces, rationalize molecular alignment in different media, and predict the potential toxicity of derivatives. mdpi.comnih.govnih.gov
Reaction Modeling: Theoretical studies can clarify reaction mechanisms and predict the regioselectivity of synthetic transformations, aiding in the design of more efficient synthetic routes. mdpi.com
This predictive power helps to establish clear structure-property relationships, guiding the rational design of new materials. rsc.org
Design and Synthesis of Derivatives for Specific Advanced Materials Applications
Future research will focus on the targeted design and synthesis of derivatives of this compound to tailor its properties for specific, high-value applications. By strategically modifying the substituent groups on both the anthraquinone and benzamide (B126) rings, researchers can fine-tune the molecule's electronic, optical, and binding characteristics.
For instance, systematic functionalization can be used to create building blocks with tunable optoelectronic properties for organic electronics. acs.org Similarly, modifications can be introduced to enhance the molecule's binding affinity and selectivity for use in targeted anticancer therapies or as highly specific chemosensors. pcbiochemres.comnih.govacs.org This rational design approach, informed by theoretical modeling and a deep understanding of structure-activity relationships, will be crucial for developing bespoke materials for the next generation of advanced technologies. nih.gov
Q & A
Q. What are the standard synthetic protocols for 2,5-dichloro-N-(9,10-dioxoanthracen-1-yl)benzamide, and how are impurities minimized?
The synthesis involves multi-step reactions starting with anthraquinone derivatives and 2,5-dichlorobenzoyl chloride. Key steps include:
- Acylation : Reacting 1-aminoanthraquinone with 2,5-dichlorobenzoyl chloride in anhydrous DMF under nitrogen, catalyzed by triethylamine .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .
- Critical Parameters : Temperature control (60–80°C) and pH adjustment (6.5–7.5) to prevent side reactions. Solvent choice (DMSO or ethanol) impacts yield and purity .
Q. Which analytical techniques are most reliable for structural confirmation?
A combination of spectroscopic and crystallographic methods is essential:
Q. What preliminary biological activities have been reported, and how are assays designed?
The compound shows activity against Staphylococcus aureus (MIC: 8 µg/mL) and breast cancer cells (IC: 12 µM). Assays include:
- Antibacterial : Broth microdilution per CLSI guidelines .
- Anticancer : MTT assays on MCF-7 cells, with controls for solvent interference (e.g., DMSO < 0.1%) .
Advanced Research Questions
Q. How can computational modeling elucidate the electronic effects of substituents on reactivity?
Density Functional Theory (DFT) calculations (B3LYP/6-31G**) analyze:
- Hammett Parameters : Correlate chlorine’s electron-withdrawing effect with reaction rates (e.g., σ = +0.23 for Cl) .
- Frontier Molecular Orbitals : HOMO-LUMO gaps predict charge-transfer interactions with biological targets (e.g., ΔE = 4.1 eV) .
| Substituent | HOMO (eV) | LUMO (eV) |
|---|---|---|
| -Cl | -6.2 | -2.1 |
| -OCH | -5.8 | -1.9 |
Q. How do contradictory reports on biological activity (e.g., varying IC50_{50}50) arise, and how can they be resolved?
Discrepancies may stem from assay conditions (pH, serum proteins) or cell line heterogeneity. Mitigation strategies:
- Standardized Protocols : Use identical cell passages and culture media (e.g., RPMI-1640 with 10% FBS) .
- Dose-Response Validation : Repeat experiments ≥3 times with positive controls (e.g., doxorubicin for cytotoxicity) .
Q. What strategies improve solubility for in vivo studies without altering bioactivity?
- Co-solvents : 10% Cremophor EL in saline increases solubility to 1.2 mg/mL .
- Prodrug Design : Introduce phosphate esters at the anthraquinone hydroxyl group, hydrolyzed in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
